molecular formula C11H13N3O3 B1380336 3-(3-Aminophenyl)-5-(methoxymethyl)imidazolidine-2,4-dione CAS No. 1531545-30-8

3-(3-Aminophenyl)-5-(methoxymethyl)imidazolidine-2,4-dione

Cat. No.: B1380336
CAS No.: 1531545-30-8
M. Wt: 235.24 g/mol
InChI Key: ZWPLZHVXDZVGHZ-UHFFFAOYSA-N
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Description

3-(3-Aminophenyl)-5-(methoxymethyl)imidazolidine-2,4-dione is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features an imidazolidine-2,4-dione core, which is a versatile scaffold in drug design and synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Aminophenyl)-5-(methoxymethyl)imidazolidine-2,4-dione typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitrobenzaldehyde, methanol, and urea.

    Reduction: The nitro group of 3-nitrobenzaldehyde is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.

    Cyclization: The resulting 3-aminobenzaldehyde is then reacted with urea under acidic conditions to form the imidazolidine-2,4-dione ring.

    Methoxymethylation: Finally, the methoxymethyl group is introduced using methanol and a suitable acid catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques such as crystallization and chromatography ensures the production of high-purity compounds.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

    Reduction: Reduction of the imidazolidine ring can lead to the formation of imidazolidine derivatives with different substitution patterns.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products:

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Various imidazolidine derivatives.

    Substitution Products: Aromatic compounds with different substituents on the phenyl ring.

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic processes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly in the inhibition of proteases.

    Biomolecular Interactions: It can be used to study interactions between small molecules and biological macromolecules.

Medicine:

    Drug Development: The imidazolidine-2,4-dione core is a common motif in pharmaceuticals, and this compound can be a lead compound in drug discovery.

    Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties.

Industry:

    Polymer Science: The compound can be used in the synthesis of polymers with specific properties.

    Material Science: It has applications in the development of advanced materials with unique mechanical and chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-Aminophenyl)-5-(methoxymethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The methoxymethyl group can enhance the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

    3-(3-Aminophenyl)imidazolidine-2,4-dione: Lacks the methoxymethyl group, which may affect its binding properties and reactivity.

    5-(Methoxymethyl)imidazolidine-2,4-dione: Lacks the aminophenyl group, which may reduce its biological activity.

    3-(3-Nitrophenyl)imidazolidine-2,4-dione: Contains a nitro group instead of an amino group, leading to different chemical and biological properties.

This detailed overview highlights the significance of 3-(3-Aminophenyl)-5-(methoxymethyl)imidazolidine-2,4-dione in scientific research and industrial applications. Its unique structure and versatile reactivity make it a valuable compound for further study and development.

Properties

IUPAC Name

3-(3-aminophenyl)-5-(methoxymethyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c1-17-6-9-10(15)14(11(16)13-9)8-4-2-3-7(12)5-8/h2-5,9H,6,12H2,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWPLZHVXDZVGHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1C(=O)N(C(=O)N1)C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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